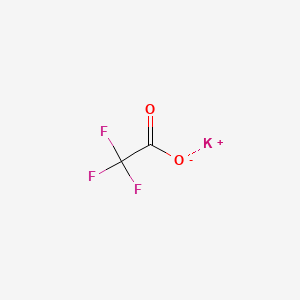

Potassium trifluoroacetate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

2923-16-2 |

|---|---|

分子式 |

C2HF3KO2 |

分子量 |

153.12 g/mol |

IUPAC 名称 |

potassium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7); |

InChI 键 |

SIMZKPFFQPBRPY-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[K+] |

规范 SMILES |

C(=O)(C(F)(F)F)O.[K] |

其他CAS编号 |

2923-16-2 |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

产品来源 |

United States |

Foundational & Exploratory

Potassium trifluoroacetate physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Trifluoroacetate (B77799)

Introduction

Potassium trifluoroacetate (CF₃COOK) is a potassium salt of trifluoroacetic acid. It is a versatile reagent in organic and inorganic chemistry, primarily utilized as a source of the trifluoroacetate anion and in the synthesis of fluorinated compounds.[1] Its unique properties, imparted by the trifluoromethyl group, make it a valuable tool in pharmaceutical and agrochemical research, as well as in materials science.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key workflows for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a white crystalline or powdery solid.[1][3] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[3][4][5]

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₃KO₂ | [3] |

| Molecular Weight | 152.11 g/mol | [1][6] |

| Melting Point | 140-142 °C | [3][6][7] |

| Boiling Point | 260 °C | |

| Density | 1.49 g/mL | [1][3][7] |

| Appearance | White to pale yellow crystalline powder | [1][3][4] |

Solubility

This compound exhibits solubility in polar solvents.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [3][5][7] |

| Trifluoroacetic Acid | ~50 g / 100 g of solvent at 30°C | [4][8] |

Chemical Properties and Reactivity

-

Stability: this compound is stable under normal room temperature conditions.[9][10] It is, however, very hygroscopic and sensitive to moisture.[3][5]

-

Decomposition: When heated, it decomposes, with the maximum rate of decomposition occurring at 220 °C.[11] The decomposition products include potassium fluoride (B91410) (KF) and volatile compounds such as carbon dioxide (CO₂), carbon monoxide (CO), and trifluoroacetyl fluoride (CF₃COF).[11]

-

Reactivity: It is incompatible with strong oxidizing agents and acids.[9][12]

-

Applications in Synthesis: this compound serves as a reagent in various chemical transformations:

-

Trifluoromethylation Reactions: It can be used to synthesize trifluoromethyl thioethers.[13]

-

Preparation of Aryl Trifluoromethyl Sulfides: This is achieved by heating with a diaryl disulfide.[3][14]

-

Source of Trifluoroacetate Anion: It is employed in reactions involving nucleophilic substitution and acylation.[13]

-

Experimental Protocols

The following sections detail standardized methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the neutralization of trifluoroacetic acid with a potassium base.[11]

Apparatus:

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

pH meter

-

Rotary evaporator

-

Filtration apparatus

Reagents:

-

Trifluoroacetic acid (CF₃COOH)

-

Potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃)[11]

-

Deionized water

Procedure:

-

Dissolve a known amount of potassium hydroxide or potassium carbonate in deionized water in the reaction flask and cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of trifluoroacetic acid to the cooled solution via the dropping funnel with continuous stirring.

-

Monitor the pH of the reaction mixture. The addition is complete when the pH is neutral (pH ~7).

-

Remove the solvent (water) using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Apparatus:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

Reagents:

-

Crude this compound

-

Appropriate solvent (e.g., trifluoroacetic acid)[3]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent. For high purity, dissolving the salt in trifluoroacetic acid containing about 2% trifluoroacetic anhydride (B1165640) can be effective.[3]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven at 100 °C to remove any residual solvent.[3]

Caption: Workflow for the synthesis and purification of this compound.

Melting Point Determination

The melting point is a key indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely grind a small sample of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination (Gravimetric Method)

Apparatus:

-

Constant temperature bath with shaker

-

Analytical balance

-

Vials with sealed caps

-

Filtration apparatus (e.g., syringe filter)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Transfer the filtered solution to a pre-weighed, dry container.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of the salt until a constant weight is achieved.

-

The solubility is calculated from the mass of the dried residue and the volume of the aliquot taken.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Apparatus:

-

FT-IR spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

Procedure (¹⁹F NMR):

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹⁹F NMR spectrum. A known reference standard can be used for chemical shift calibration. The trifluoromethyl group of this compound typically appears as a singlet. A reported chemical shift is -76.82 ppm in D₂O.[3]

Thermal Analysis (TGA/DSC)

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA or DSC pan.

-

Place the pan in the instrument's furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

For TGA, record the mass loss as a function of temperature to determine decomposition temperatures.

-

For DSC, record the heat flow into or out of the sample as a function of temperature to identify phase transitions like melting and decomposition.

Caption: General workflow for the physicochemical characterization of this compound.

Conclusion

This compound is a compound with well-defined physical properties and a versatile reactivity profile that makes it a valuable reagent in modern chemistry. Its hygroscopic nature necessitates careful handling and storage to maintain its integrity. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and comprehensive characterization of this important chemical, enabling researchers and developers to effectively utilize it in their applications.

References

- 1. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound [chemister.ru]

- 5. rsc.org [rsc.org]

- 6. labproinc.com [labproinc.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 13. britiscientific.com [britiscientific.com]

- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Potassium Trifluoroacetate from Trifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes to potassium trifluoroacetate (B77799) (CF₃COOK) from trifluoroacetic acid (TFA). Potassium trifluoroacetate is a versatile reagent in organic synthesis, particularly in the preparation of fluorinated compounds for pharmaceutical and agrochemical applications.[1] This document details the core methodologies, presents quantitative data in structured tables, and includes process diagrams for clarity.

Core Synthesis Methodology: Neutralization

The most direct and common method for synthesizing this compound is the acid-base neutralization of trifluoroacetic acid with a suitable potassium base.[2] This reaction is typically fast, high-yielding, and straightforward to perform.

Reaction with Potassium Hydroxide (B78521)

The reaction between trifluoroacetic acid and potassium hydroxide (KOH) is a classic neutralization reaction that produces this compound and water.[2]

Reaction: CF₃COOH + KOH → CF₃COOK + H₂O[2]

Reaction with Potassium Carbonate

Alternatively, potassium carbonate (K₂CO₃) can be used as the base. This reaction produces this compound, water, and carbon dioxide.

Reaction: 2CF₃COOH + K₂CO₃ → 2CF₃COOK + H₂O + CO₂

Experimental Protocols

Protocol 1: Synthesis via Neutralization with Potassium Carbonate in an Alcoholic Medium for Anhydrous Salt

This protocol is adapted from a patented process designed to produce anhydrous this compound.[3]

Materials:

-

Trifluoroacetic acid (CF₃COOH)

-

Potassium carbonate (K₂CO₃), pure

-

Isobutanol

-

Toluene

-

Potassium hydroxide (KOH), ~50% aqueous solution

Procedure:

-

In a flask equipped for distillation, charge 138 g of pure K₂CO₃ and 200 g of isobutanol.[3]

-

Over the course of one hour, add 235 g (2.04 moles) of CF₃COOH to the stirred suspension.[3]

-

Heat the reaction mixture. The pH at the end of the addition will be approximately 1.[3]

-

Adjust the pH to 6 by adding approximately 6 g of a ~50% aqueous KOH solution.[3]

-

Heat the mixture to distill the isobutanol/water azeotrope. Collect the fraction boiling at 88-89 °C, which will separate into two phases, and an intermediate fraction up to 106 °C.[3]

-

Cool the flask to 95 °C and add 400 g of toluene.[3]

-

Resume distillation, collecting the toluene/isobutanol azeotrope at 99-100 °C while continuously adding another 150 g of toluene.[3]

-

Continue distillation until the head temperature reaches 110 °C.[3]

-

Cool the mixture to approximately 50 °C.[3]

-

Filter the precipitated solid and dry to yield anhydrous this compound.[3]

Protocol 2: Alternative Synthesis from 2,2,2-Trifluoroethanol (B45653)

This method involves the initial oxidation of 2,2,2-trifluoroethanol to form trifluoroacetic acid, which is then converted to the potassium salt.[4][5]

Materials:

-

2,2,2-Trifluoroethanol

-

Potassium bromide (KBr)

-

TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

-

Sodium hypochlorite (B82951) (NaOCl) solution (15 wt%)

-

Acetonitrile (MeCN)

-

Water

-

Concentrated sulfuric acid

-

Diethyl ether

-

Magnesium sulfate

-

Potassium methoxide

Procedure:

-

In a 500 mL glass flask, combine 20 mL of water, 73 mL of acetonitrile, 1.33 g of KBr, 0.46 g of TEMPO, and 10 g of 2,2,2-trifluoroethanol.[4][5]

-

Over two days at room temperature, add 175 mL of a 15 wt% aqueous NaOCl solution (pH adjusted to 8-9) in three portions with stirring.[4][5]

-

After the reaction is complete, acidify the mixture to a pH of 1-2 with concentrated sulfuric acid and water.[4][5]

-

Extract the aqueous mixture three times with diethyl ether.[4][5]

-

Combine the ether extracts and dry over magnesium sulfate.[4][5]

-

Remove the ether by distillation at atmospheric pressure.[4][5]

-

To the resulting distillate, add 60 mL of methanol and 7 g of potassium methoxide.[4][5]

-

Filter the solution and evaporate the solvent to yield this compound as a colorless solid.[4][5]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Synthesis Yields

| Starting Material(s) | Base/Method | Yield | Reference |

| Trifluoroacetic Acid, Potassium Carbonate | Azeotropic Distillation | ~96% | [3] |

| 2,2,2-Trifluoroethanol | TEMPO/NaOCl Oxidation, then Potassium Methoxide | 86% | [4][5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₃KO₂ | [4] |

| Molecular Weight | 152.11 g/mol | [4] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 140-142 °C | [1][4] |

| Density | 1.49 g/mL | [1][4] |

| Solubility | Soluble in water | [4] |

| ¹⁹F NMR (D₂O) | -76.82 ppm (s, 3F) | [4][5] |

Process Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 4. This compound | 2923-16-2 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Analysis of Potassium Trifluoroacetate: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of potassium trifluoroacetate (B77799) (CF3COOK), with a focus on its structural analysis. While the definitive crystal structure of pure potassium trifluoroacetate is not publicly available in crystallographic databases as of the latest search, this guide presents available data on a related co-crystal, outlines general synthesis and purification protocols, and details the standard experimental workflow for crystal structure determination via single-crystal X-ray diffraction.

Introduction

This compound (CF3COOK) is the potassium salt of trifluoroacetic acid. It is a white crystalline solid soluble in water.[1][2] The compound is utilized as a reagent in various chemical syntheses, particularly in trifluoromethylation reactions.[3] Despite its common use, a detailed analysis of its single-crystal structure remains elusive in published literature and crystallographic databases.

However, recent research has detailed the crystal structure of a co-crystal containing this compound, KN5·3CF3COOK. This provides valuable insight into the coordination and conformation of the trifluoroacetate anion in a crystalline environment.

Synthesis and Purification of this compound

This compound can be synthesized through several methods.

2.1. Neutralization Reaction

A common and straightforward method is the neutralization of trifluoroacetic acid with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate.[4]

-

Reaction: CF3COOH + KOH → CF3COOK + H2O

2.2. Oxidation of 2,2,2-Trifluoroethanol (B45653)

An alternative synthesis route involves the oxidation of 2,2,2-trifluoroethanol.

-

Example Protocol: In a 500 mL flask, 2,2,2-trifluoroethanol (10 g) is mixed with water (20 mL), acetonitrile (B52724) (73 mL), potassium bromide (1.33 g), and TEMPO (0.46 g). An aqueous solution of sodium hypochlorite (B82951) (15 wt%, 175 mL) with a pH adjusted to 8-9 is added in portions over 48 hours at room temperature. Following the reaction, the pH is adjusted to 1-2 with concentrated sulfuric acid. The mixture is then extracted with ether, and the combined organic phases are dried. After solvent removal, the residue is treated with potassium methoxide (B1231860) (7 g) in methanol (B129727) (60 mL) for 1 hour. Filtration and evaporation of the solvent yield this compound as a colorless solid.[1]

2.3. Purification

For high-purity crystals suitable for X-ray diffraction, this compound can be recrystallized.

-

Recrystallization Protocol: The salt is dissolved in trifluoroacetic acid containing approximately 2% trifluoroacetic anhydride. The solution is filtered and then carefully evaporated to dryness, avoiding overheating. The resulting solid is dried in a vacuum at 100°C.[1]

Crystal Structure Analysis

As of this review, the crystal structure of pure this compound has not been deposited in major crystallographic databases. However, the structure of a potassium pentazolate-potassium trifluoroacetate co-crystal (KN5·3CF3COOK) has been recently elucidated, offering a glimpse into the behavior of the trifluoroacetate ion in a crystal lattice.

3.1. Crystallographic Data for KN5·3CF3COOK

The following table summarizes the crystallographic data for this co-crystal.

| Parameter | Value |

| Empirical Formula | C6F9K4N5O6 |

| Formula Weight | 579.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.234(2) |

| b (Å) | 17.561(4) |

| c (Å) | 8.7891(18) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1637.3(6) |

| Z | 4 |

| Density (calculated) | 2.351 g/cm³ |

| Absorption Coefficient (mm⁻¹) | 1.488 |

| F(000) | 1112.0 |

| Data from Jiang, S., et al., CrystEngComm, 2024, 26, 951-956. |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction. The following is a generalized protocol.

4.1. Crystal Selection and Mounting

-

A suitable single crystal of the substance is identified under a microscope. The crystal should be well-formed, clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil and a cryo-loop.

4.2. Data Collection

-

The mounted crystal is placed on a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.

-

At each orientation, the crystal is irradiated with X-rays, and the diffraction pattern is recorded by the detector. A full dataset consists of thousands of reflections.

4.3. Data Processing and Structure Solution

-

The raw diffraction data is processed. This includes integration of reflection intensities, correction for experimental factors (e.g., absorption, Lorentz factor, polarization), and merging of symmetry-equivalent reflections.

-

The processed data is used to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions.

4.4. Structure Refinement

-

The initial structural model is refined against the experimental data using a least-squares method.

-

Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.

-

Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Visualizations

The following diagram illustrates the general workflow for crystal structure determination.

Conclusion

While the precise crystal structure of pure this compound remains to be determined and published, this guide provides the foundational knowledge for its synthesis and a general framework for its structural analysis. The crystallographic data from the KN5·3CF3COOK co-crystal serves as the closest available analogue and a valuable reference for researchers in the field. The detailed experimental workflow presented herein outlines the necessary steps for any future endeavors to elucidate the definitive crystal structure of this widely used chemical compound.

References

Solubility of Potassium Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium trifluoroacetate (B77799) (CF₃COOK) in various organic solvents. Due to a lack of extensive, publicly available quantitative data for many common organic solvents, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of this salt. This information is critical for its application in pharmaceutical and agrochemical synthesis, where it serves as a key reagent for introducing trifluoromethyl groups.[1]

Quantitative and Qualitative Solubility Data

While potassium trifluoroacetate is widely used in organic synthesis, specific quantitative solubility data in common organic solvents is not extensively documented in readily available literature.[2][3] The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 10 g/100 mL[4][5] | Not Specified |

| Trifluoroacetic Acid | CF₃COOH | Polar Protic | 50 g/100 g[2][4] | 30 |

| Methanol | CH₃OH | Polar Protic | Qualitatively Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Qualitatively Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Not Specified | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Not Specified | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Qualitatively Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Qualitatively Soluble | Not Specified |

| Acetonitrile (B52724) (ACN) | C₂H₃N | Polar Aprotic | Qualitatively Soluble | Not Specified |

Note on Qualitative Data: The qualitative solubility in polar organic solvents such as methanol, ethanol, DMF, DMSO, and acetonitrile is inferred from the common use of this compound in organic reactions conducted in these solvent systems. For instance, its use as a reagent in trifluoromethylation reactions often occurs in polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.[1][6]

2.1. Materials and Equipment

-

This compound (anhydrous)

-

Organic solvent of interest (anhydrous)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe with a filter (e.g., 0.2 µm PTFE)

-

Drying oven or vacuum desiccator

-

Inert atmosphere glove box (recommended for hygroscopic solvents)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add a known volume or mass of the anhydrous organic solvent to a vial.

-

Add an excess of anhydrous this compound to the solvent to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to permit the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Tare a clean, dry collection vial on the analytical balance.

-

Dispense the filtered saturated solution from the syringe into the tared collection vial.

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition temperature of the salt) or by using a vacuum desiccator.

-

Once the solvent is completely removed, allow the vial containing the dried this compound to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial with the dried salt.

-

2.3. Calculation of Solubility

The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent.

-

Mass of dissolved salt (g): (Final weight of vial + salt) - (Initial weight of empty vial)

-

Mass of solvent (g): (Weight of vial + solution) - (Final weight of vial + salt)

-

Solubility ( g/100 g solvent): (Mass of dissolved salt / Mass of solvent) x 100

Logical Workflow and Visualizations

The determination of this compound's solubility in an organic solvent follows a systematic experimental workflow.

Caption: Experimental workflow for gravimetric solubility determination.

As this compound is primarily a synthetic reagent, its direct involvement in biological signaling pathways is not documented. Therefore, a signaling pathway diagram is not applicable.

Conclusion

This technical guide provides the currently available solubility data for this compound in organic solvents and a robust experimental protocol for its determination. For researchers and professionals in drug development and chemical synthesis, understanding and accurately determining the solubility of this key reagent is fundamental for process optimization, reaction kinetics, and achieving desired product yields and purity. The provided workflow and protocol offer a reliable framework for generating precise solubility data where it is currently lacking in the literature.

References

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. tarek.kakhia.org [tarek.kakhia.org]

- 4. This compound | 2923-16-2 [chemicalbook.com]

- 5. This compound CAS#: 2923-16-2 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Thermal Decomposition Mechanism of Potassium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of potassium trifluoroacetate (B77799) (CF₃COOK). The information presented herein is intended to support research and development activities where the thermal stability and degradation pathways of this compound are of critical importance.

Introduction

Potassium trifluoroacetate is an inorganic salt widely utilized in various chemical syntheses. Its thermal behavior is a key parameter in applications such as the preparation of fluorinated organic compounds and in material science, where it may be subjected to elevated temperatures. A thorough understanding of its decomposition mechanism, including the products formed and the kinetics of the reaction, is essential for process optimization, safety, and the development of robust synthetic methodologies.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that results in the formation of a stable inorganic salt and several volatile gaseous products. The decomposition is understood to proceed via the breakdown of the trifluoroacetate anion.

Upon heating, this compound decomposes with the maximum rate of decomposition observed at approximately 220 °C[1]. The primary solid product is potassium fluoride (B91410) (KF), a stable inorganic salt. The decomposition also liberates a mixture of volatile products, which have been identified as carbon dioxide (CO₂), carbon monoxide (CO), and trifluoroacetyl fluoride (CF₃COF)[1].

The proposed overall decomposition reaction is as follows:

CF₃COOK (s) → KF (s) + Volatile Products (CO₂, CO, CF₃COF) (g)

The kinetics of this decomposition have been studied, and it has been determined to be a first-order reaction.

Proposed Signaling Pathway

The following diagram illustrates the proposed pathway for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data available for the thermal decomposition of this compound.

| Parameter | Value | Reference |

| Maximum Decomposition Temperature | 220 °C | [1] |

| Reaction Order | First-order | |

| Activation Energy (Ea) | Determined from Arrhenius plots |

Note: While the reaction order has been established as first-order, the precise activation energy is typically determined from the slope of an Arrhenius plot (a plot of ln(k) vs. 1/T), which is detailed in the cited literature.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs and to quantify this loss.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

The mass of the sample is monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and the associated heat flow.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

A TGA experiment is performed as described in section 4.1.

-

The gases evolved from the sample during the TGA run are continuously transferred to the MS or FTIR for analysis.

-

For TGA-MS: The mass-to-charge ratio of the evolved gas molecules is recorded, allowing for the identification of the species based on their mass spectra.

-

For TGA-FTIR: The infrared spectrum of the evolved gas is recorded, allowing for the identification of functional groups and, thus, the gaseous compounds.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal decomposition of this compound.

Caption: Experimental workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of this compound is a well-defined, first-order process that occurs at a maximum rate around 220 °C. The decomposition yields potassium fluoride as the solid residue and a mixture of volatile compounds, primarily carbon dioxide, with smaller amounts of carbon monoxide and trifluoroacetyl fluoride. The experimental protocols outlined in this guide, particularly the combination of TGA, DSC, and evolved gas analysis, provide a robust framework for the detailed characterization of this and similar decomposition reactions. This knowledge is fundamental for the safe and effective use of this compound in high-temperature applications.

References

A Technical Guide to the Hygroscopic Nature and Handling of Potassium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties of potassium trifluoroacetate (B77799) (CF₃COOK), a reagent and intermediate frequently used in chemical synthesis and pharmaceutical development. Understanding and managing the water-attracting nature of this compound is critical for ensuring its stability, accurate measurement, and optimal performance in sensitive applications.

Hygroscopic Nature of Potassium Trifluoroacetate

This compound is consistently described as a hygroscopic solid.[1][2][3][4] Several sources explicitly label it as "very hygroscopic," indicating a strong affinity for atmospheric moisture. This property means the compound will readily absorb water from the air, which can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and may impact its chemical integrity and reactivity.[5][6]

The hygroscopic nature of a substance is its ability to attract and hold water molecules from the surrounding environment through absorption or adsorption.[6] For materials used in pharmaceutical applications, controlling hygroscopicity is crucial as moisture uptake can affect the physicochemical stability of active pharmaceutical ingredients (APIs) and excipients, potentially altering dissolution rates, degradation pathways, and overall product efficacy.[7][8]

Quantitative Data

However, based on its classification as "very hygroscopic," a hypothetical moisture sorption isotherm would likely be of Type III or Type V according to the Brunauer classification, characterized by a significant and accelerating uptake of water at higher relative humidities.[9]

For context, the table below outlines a general hygroscopicity classification scheme used in the pharmaceutical industry. This compound would be expected to fall into the "Hygroscopic" or "Very Hygroscopic" category.

| Hygroscopicity Classification | Water Uptake (w/w %) at 25°C and 80% RH after 24 hours | Typical Observations |

| Non-hygroscopic | < 0.2% | No visible change. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | May start to form clumps. |

| Hygroscopic | ≥ 2% and < 15% | Clumping and potential deliquescence at high RH. |

| Very hygroscopic | ≥ 15% | Significant clumping, deliquescence is common. |

This table is a general classification. The specific water uptake for this compound has not been publicly documented.

A common quality control parameter for this compound is its water content upon release from the manufacturer. This is often specified as ≤2.0% as determined by Karl Fischer titration. It is important to note that this value represents the initial water content and not its potential for further moisture absorption.

Handling and Storage of this compound

Proper handling and storage procedures are paramount to maintain the quality and integrity of this compound. The primary goal is to minimize its exposure to atmospheric moisture.[5]

3.1 Storage

-

Containers: Store in tightly sealed, airtight containers.[5] The use of containers with high-quality seals is essential.

-

Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[10]

-

Environment: Storage should be in a dry, cool, and well-ventilated area.[10] A desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium sulfate) can provide an appropriate storage environment.

3.2 Handling

-

Controlled Environments: Whenever possible, handle this compound in a controlled environment with low relative humidity, such as a glove box or a dry room.[11]

-

Minimizing Exposure: When a controlled environment is not available, minimize the time the container is open to the atmosphere. Weigh out the required amount of material as quickly as possible and promptly reseal the container.[5]

-

Tools: Use dry spatulas and weighing vessels.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, as this compound can be irritating to the skin, eyes, and respiratory system.[12]

Below is a logical workflow for handling hygroscopic materials like this compound.

References

- 1. Hygroscopic properties of potassium chloride and its internal mixtures with organic compounds relevant to biomass burning aerosol particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.vestanutra.com [blog.vestanutra.com]

- 3. Sodium trifluoroacetate | 2923-18-4 [chemicalbook.com]

- 4. tainstruments.com [tainstruments.com]

- 5. High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. particletechlabs.com [particletechlabs.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 10. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Reaction of Potassium Trifluoroacetate with Strong Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions that occur between potassium trifluoroacetate (B77799) (CF₃COOK) and various strong acids. It covers the core principles, reaction products, experimental protocols, and safety considerations relevant to laboratory and industrial applications.

Executive Summary

Potassium trifluoroacetate is a stable, crystalline salt that serves as a key reagent and intermediate in organic and medicinal chemistry. Its primary reaction with strong acids, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃), is a fundamental acid-base displacement. This reaction protonates the trifluoroacetate anion to yield trifluoroacetic acid (TFA), a strong organofluoro acid with diverse applications. Understanding the nuances of this reaction is critical for processes ranging from the synthesis of fluorinated compounds to the purification of synthetic peptides. This guide details the underlying mechanisms, provides actionable experimental protocols, and summarizes key quantitative data to support research and development activities.

Core Reaction Mechanism: Protonation

The fundamental reaction between this compound and a strong acid (HA) is the protonation of the trifluoroacetate anion (CF₃COO⁻). The driving force for this reaction is the formation of the relatively weaker acid, trifluoroacetic acid (pKa ≈ 0.5), from a much stronger mineral acid (e.g., H₂SO₄, pKa < -3).[1] The reaction is typically rapid and exothermic.

General Reaction: CF₃COOK (aq/s) + HA (aq) → CF₃COOH (aq) + KA (aq)

This straightforward displacement is the basis for several important chemical transformations and procedures.

Figure 1: General protonation reaction of this compound.

Reactions with Specific Strong Acids

Sulfuric Acid (H₂SO₄)

The reaction with concentrated sulfuric acid is a common and efficient method for generating anhydrous trifluoroacetic acid. Due to the low volatility of sulfuric acid and the potassium bisulfate (KHSO₄) salt, the more volatile TFA (boiling point: 72.4°C) can be easily separated by distillation.[1][2]

Reaction: CF₃COOK (s) + H₂SO₄ (conc) → CF₃COOH (g/l) + KHSO₄ (s)

This method is foundational for synthesizing TFA from its salt.

Hydrochloric Acid (HCl)

Hydrochloric acid is widely used in the pharmaceutical and biotech industries, particularly in peptide synthesis, for counter-ion exchange.[3][4] Synthetic peptides are often purified using reverse-phase HPLC with TFA as an ion-pairing agent, resulting in a peptide-trifluoroacetate salt. As TFA can interfere with biological assays, it is often exchanged for a more biocompatible counter-ion like chloride.[3] This is achieved by dissolving the peptide-TFA salt in a dilute HCl solution and then removing the volatile TFA and HCl through lyophilization.[5][6]

Nitric Acid (HNO₃)

While the primary reaction is protonation, the resulting mixture of nitric acid and trifluoroacetic acid can serve as a potent nitrating agent for aromatic compounds.[7] TFA can act as a solvent and catalyst in these reactions, facilitating the formation of the nitronium ion (NO₂⁺).

Quantitative Data Summary

The physical and chemical properties of the key reactants and products are summarized below.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|

| This compound | CF₃COOK | 152.11 | 140–142 | 145[8] | N/A |

| Trifluoroacetic Acid | CF₃COOH | 114.02 | -15.4[1] | 72.4[1] | ~0.5[1] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | < -3 |

| Hydrochloric Acid | HCl | 36.46 | -114.2 (anhydrous) | -85.05 (anhydrous) | ~ -5.9 |

| Nitric Acid | HNO₃ | 63.01 | -42 | 83 | ~ -1.4 |

Table 2: Efficiency of TFA⁻ to Cl⁻ Counter-Ion Exchange in a Model Peptide Data synthesized from a study on the peptide citropin 1.1, showing the mole percentage of chloride after repeated lyophilization cycles from a 0.1 M HCl solution.[9]

| Exchange Cycle | Chloride (Cl⁻) Content (mol%) | Trifluoroacetate (TFA⁻) Content (mol%) |

| 1 | 87 | 13 |

| 2 | Not Reported | Not Reported |

| 3 | Not Reported | Not Reported |

| 4 | 96 | 4 |

A more recent study determined that for several model peptides, three exchange cycles with a much lower concentration of 10 mM HCl were sufficient to reduce TFA content to below the limit of quantification without compromising peptide integrity.[4]

Experimental Protocols

Protocol 1: Generation of Trifluoroacetic Acid using Sulfuric Acid

This protocol describes the laboratory-scale synthesis of trifluoroacetic acid from this compound.

Materials:

-

This compound (CF₃COOK), anhydrous

-

Concentrated sulfuric acid (98%)

-

Simple distillation apparatus with a receiving flask cooled in an ice bath

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, place anhydrous this compound.

-

Slowly add an equimolar amount of concentrated sulfuric acid to the flask while stirring. The addition should be done carefully in a fume hood, as the reaction is exothermic.

-

Assemble the distillation apparatus. Ensure the receiving flask is placed in an ice-water bath to condense the volatile TFA.

-

Gently heat the reaction mixture using a heating mantle while continuing to stir.

-

Collect the distillate, which is crude trifluoroacetic acid, at its boiling point (~72°C).

-

The crude TFA can be further purified by redistillation if necessary.

Safety Precautions:

-

Conduct the entire procedure in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Trifluoroacetic acid is highly corrosive and can cause severe burns. Avoid inhalation of vapors.

Figure 2: Workflow for the generation of TFA from its potassium salt.

Protocol 2: Trifluoroacetate to Chloride Counter-Ion Exchange for Peptides

This protocol provides a general method for replacing the TFA counter-ion on a synthetic peptide with chloride.

Materials:

-

Peptide-TFA salt

-

Dilute hydrochloric acid solution (e.g., 10 mM in ultrapure water)[4]

-

Lyophilizer (freeze-dryer)

-

Appropriate analytical equipment for verification (e.g., HPLC, NMR, or IC)

Procedure:

-

Dissolve the peptide-TFA salt in a 10 mM aqueous HCl solution to a concentration of approximately 1 mg/mL.[6]

-

Ensure the peptide is fully dissolved.

-

Freeze the solution completely (e.g., at -80°C).

-

Lyophilize the frozen sample until all solvent is removed and a fluffy powder remains. This constitutes one exchange cycle.

-

For robust exchange, redissolve the peptide powder in a fresh 10 mM HCl solution and repeat steps 2-4 for a total of three cycles.[6]

-

After the final cycle, the product is the peptide-hydrochloride salt.

-

Verify the removal of TFA and the integrity of the peptide using appropriate analytical methods. Studies show peptide purity is maintained with dilute HCl.[4]

Figure 3: Logical workflow for peptide counter-ion exchange.

Stability and Side Reactions

Under standard conditions, the primary reaction is protonation. However, under thermal stress, decomposition can occur.

-

Thermal Decomposition of this compound: When heated, CF₃COOK decomposes. The maximum decomposition rate is reached at 220°C, producing potassium fluoride (B91410) (KF) and volatile products like carbon dioxide, carbon monoxide, and trifluoroacetyl fluoride.[8]

-

Thermal Decomposition of Trifluoroacetic Acid: The product, TFA, also decomposes at elevated temperatures (300–390°C), yielding products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[12] In the presence of a glass (silica) vessel, silicon tetrafluoride (SiF₄) can also be formed.[13]

It is crucial to note that decarboxylation to form trifluoromethyl radicals or fluoroform (CHF₃) from TFA typically requires specific conditions, such as photocatalysis or high-temperature pyrolysis, and is not a significant side reaction when simply mixing with a strong acid at ambient temperatures.[13][14]

Safety and Handling

Handling this compound, strong acids, and the resulting trifluoroacetic acid requires strict adherence to safety protocols.

-

Incompatibility: this compound is incompatible with strong acids and strong oxidizing agents.[15] The reaction can be exothermic.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[11][16]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or corrosive vapors.[15]

-

Product Hazards: The primary product, trifluoroacetic acid (TFA), is highly corrosive and can cause severe skin and eye burns, with potential for lasting damage.[10] Inhalation can irritate the respiratory system.[10]

-

Disposal: All waste must be handled and disposed of according to local, state, and federal regulations.[16]

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chuo-u.repo.nii.ac.jp [chuo-u.repo.nii.ac.jp]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. gelest.com [gelest.com]

- 12. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. jecibiochem.com [jecibiochem.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the NMR Spectroscopy of Potassium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for potassium trifluoroacetate (B77799) (CF₃COOK). This document is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Potassium trifluoroacetate is a salt widely used in chemical synthesis and as a reagent in various analytical techniques. Its simple structure, containing a trifluoromethyl group, makes it an interesting subject for ¹⁹F and ¹³C NMR spectroscopy. Understanding its NMR characteristics is crucial for reaction monitoring, quality control, and structural elucidation of molecules containing the trifluoroacetyl moiety.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for the trifluoroacetate anion. The data is compiled from various sources and represents typical values observed in common deuterated solvents. The presence of the potassium counter-ion is considered to have a negligible effect on the chemical shifts and coupling constants of the trifluoroacetate anion.

Table 1: ¹⁹F NMR Data for Trifluoroacetate Anion

| Parameter | Value | Solvent(s) | Notes |

| Chemical Shift (δ) | -75 to -79 ppm | D₂O, CDCl₃, DMSO-d₆ | Referenced to CFCl₃ (0 ppm). The exact shift can be influenced by solvent polarity and concentration.[1][2][3] |

| Multiplicity | Singlet | - | Due to the absence of coupling to other magnetically active nuclei. |

Table 2: ¹³C NMR Data for Trifluoroacetate Anion

| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constant(s) | Solvent(s) |

| CF₃ | ~116.5 ppm | Quartet | ¹J(C,F) ≈ 283-284 Hz | D₂O, TFA-D[1][4] |

| COO | ~164.4 ppm | Quartet | ²J(C,F) ≈ 44 Hz | D₂O, TFA-D[1][4] |

Table 3: ¹H NMR Data for Trifluoroacetic Acid

| Proton | Chemical Shift (δ) | Multiplicity | Solvent(s) | Notes |

| COOH | ~11.5 ppm | Singlet | TFA-D[1] | This compound itself does not have a proton signal. This data is for the parent acid. The acidic proton is highly exchangeable.[5] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible NMR data. Below are typical experimental protocols for acquiring ¹⁹F, ¹³C, and ¹H NMR spectra of this compound.

Sample Preparation

-

Compound: this compound (≥99% purity).

-

Solvent: Deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts.[6][7]

-

Concentration: A concentration of 5-25 mg/mL is typically sufficient for ¹⁹F and ¹³C NMR. For ¹H NMR of related trifluoroacetic acid, a similar concentration range is used.

-

Procedure:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the compound in the deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

If required for field-frequency locking, ensure sufficient D₂O is present or use a solvent with a deuterium (B1214612) lock signal.

-

NMR Spectrometer and Parameters

The following are general parameters for NMR acquisition. Instrument-specific optimization may be required.

¹⁹F NMR Spectroscopy

-

Spectrometer: A multinuclear NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.

-

Probe: A broadband or fluorine-dedicated probe.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: Sufficient to cover the range of fluorine chemical shifts (e.g., -50 to -100 ppm).

-

Number of Scans: 16 to 64 scans are typically adequate due to the high sensitivity of the ¹⁹F nucleus.

-

Relaxation Delay (d1): 1-5 seconds.

-

-

Referencing: The spectrum is typically referenced externally to CFCl₃ (0 ppm) or internally to a known fluorine-containing standard.[3]

¹³C NMR Spectroscopy

-

Spectrometer: A multinuclear NMR spectrometer operating at a ¹³C frequency of 100 MHz or higher.

-

Probe: A broadband probe.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C and the quarternary nature of the carbons, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Referencing: The spectrum is referenced to the residual solvent signal (e.g., D₂O at 4.79 ppm, converted to the TMS scale).

Experimental Workflows

The following diagrams illustrate the typical workflows for NMR analysis of this compound.

Diagram 1: General NMR Experimental Workflow A flowchart illustrating the sequential steps from sample preparation to final data analysis for NMR spectroscopy of this compound.

References

- 1. science-and-fun.de [science-and-fun.de]

- 2. rsc.org [rsc.org]

- 3. Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge_Chemicalbook [chemicalbook.com]

- 4. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]

- 5. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide to the FTIR Analysis of Potassium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of potassium trifluoroacetate (B77799) (CF₃COOK). It details the principles, experimental methodologies, and spectral interpretation relevant to researchers and professionals in the fields of chemistry and drug development.

Introduction to FTIR Spectroscopy of Potassium Trifluoroacetate

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound and the elucidation of its functional groups.

This compound is an ionic salt consisting of a potassium cation (K⁺) and a trifluoroacetate anion (CF₃COO⁻). The FTIR spectrum of this compound is dominated by the vibrational modes of the trifluoroacetate anion. The strong electronegativity of the fluorine atoms significantly influences the electronic environment of the carboxylate group, resulting in characteristic absorption bands that are sensitive to the molecular structure and environment.

Vibrational Modes of the Trifluoroacetate Anion

The trifluoroacetate anion (CF₃COO⁻) possesses several characteristic vibrational modes that give rise to strong absorptions in the mid-infrared region. The primary modes of interest include:

-

C=O Stretching Vibrations: The carboxylate group (COO⁻) exhibits symmetric and asymmetric stretching vibrations. In the solid state, these bands are typically observed in the region of 1650-1700 cm⁻¹.

-

C-F Stretching Vibrations: The trifluoromethyl group (CF₃) has strong symmetric and asymmetric stretching modes that appear in the 1100-1300 cm⁻¹ range. These are often the most intense bands in the spectrum.

-

C-C Stretching Vibration: The stretching of the carbon-carbon single bond is also an important vibrational mode.

-

Deformation and Rocking Modes: Various bending, scissoring, and rocking vibrations of the CF₃ and COO⁻ groups occur at lower frequencies, contributing to the fingerprint region of the spectrum.

Quantitative Data: Vibrational Assignments

The following table summarizes the key vibrational modes of solid this compound and their corresponding experimental wavenumbers as determined by FTIR spectroscopy.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~1680 | Asymmetric COO⁻ Stretching (νₐ(COO⁻)) |

| ~1450 | Symmetric COO⁻ Stretching (νₛ(COO⁻)) |

| ~1205 | Asymmetric CF₃ Stretching (νₐ(CF₃)) |

| ~1180 | Asymmetric CF₃ Stretching (νₐ(CF₃)) |

| ~1130 | Symmetric CF₃ Stretching (νₛ(CF₃)) |

| ~840 | C-C Stretching (ν(C-C)) |

| ~800 | OCO Bending (δ(OCO)) |

| ~720 | CF₃ Scissoring (δₛ(CF₃)) |

| ~610 | CF₃ Deformation (δ(CF₃)) |

| ~520 | CF₃ Rocking (ρ(CF₃)) |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

Accurate and reproducible FTIR analysis of this compound requires careful sample preparation and data acquisition. The following are detailed protocols for the two most common solid-state FTIR techniques.

KBr Pellet Transmission Method

This is a traditional and widely used method for obtaining high-quality FTIR spectra of solid samples.

Materials and Equipment:

-

This compound (solid, finely ground)

-

Spectroscopy-grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with a die set

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool to room temperature in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed this compound and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding process is crucial for reducing particle size and minimizing light scattering.

-

Pellet Formation: Transfer the powder mixture into the die of a pellet press. Assemble the press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Record a background spectrum with an empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the this compound pellet. The final spectrum will be the ratio of the sample spectrum to the background spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound (solid powder)

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Record the ATR-FTIR spectrum of the sample.

Data Interpretation and Logical Workflow

The interpretation of the FTIR spectrum of this compound involves identifying the characteristic absorption bands and assigning them to their corresponding molecular vibrations. This process allows for the confirmation of the compound's identity and can provide insights into its purity and structure.

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Potassium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation pattern of potassium trifluoroacetate (B77799) (CF3COOK). Due to its use in various chemical and pharmaceutical applications, understanding its behavior in a mass spectrometer is crucial for accurate analysis and interpretation of results. This document outlines the anticipated fragmentation pathways, presents data in a structured format, and provides a general experimental protocol for its analysis.

Introduction

Potassium trifluoroacetate is a salt widely used in organic synthesis and as a reagent in analytical chemistry.[1] In mass spectrometry, particularly with electrospray ionization (ESI), it is important to recognize its ionic species and their fragmentation products to avoid misinterpretation of spectra, especially when it is present as a component in a complex mixture or as a counterion of a drug substance. This guide will focus on the fragmentation patterns observed in both positive and negative ion modes.

Mass Spectrometry of this compound

This compound is an ionic compound that readily dissociates in solution. In a mass spectrometer, its behavior is primarily dictated by the analysis mode (positive or negative ion) and the energy applied for fragmentation (collision-induced dissociation, CID).

Positive Ion Mode Mass Spectrometry

In the positive ion mode, this compound is expected to be observed as adducts with the potassium cation (K+). It is known to form cluster ions, particularly when used as a calibration compound. The general formula for these clusters is [(CF3COOK)nK]+.[2] The most prominent ion would be the potassium cation itself at m/z 39.

Table 1: Predicted m/z Values for this compound Cluster Ions in Positive Ion Mode ESI-MS

| n | Cluster Ion Formula | Predicted m/z |

| 0 | [K]+ | 39.0 |

| 1 | [CF3COOK + K]+ | 191.0 |

| 2 | [(CF3COOK)2 + K]+ | 343.0 |

| 3 | [(CF3COOK)3 + K]+ | 495.0 |

Upon collision-induced dissociation (CID), these cluster ions are expected to sequentially lose neutral this compound units (152.1 Da).

Negative Ion Mode Mass Spectrometry

In the negative ion mode, the trifluoroacetate anion ([CF3COO]-) is the primary ion observed, with an expected m/z of 113. This ion is readily formed due to the high electronegativity of the fluorine atoms and the stability of the carboxylate group.[3]

The fragmentation of the trifluoroacetate anion is of particular interest. Based on the fragmentation patterns of other perfluorinated carboxylic acids, the primary fragmentation step is the neutral loss of carbon dioxide (CO2).[4][5]

Table 2: Predicted Fragmentation of Trifluoroacetate Anion in Negative Ion Mode ESI-MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion m/z |

| 113 | [CF3]- | CO2 | 69 |

This fragmentation is driven by the formation of the stable, neutral CO2 molecule and the relatively stable trifluoromethyl anion.

Proposed Fragmentation Pathway

The fragmentation of the trifluoroacetate anion ([CF3COO]-) is a key process in understanding the mass spectrum of this compound in negative ion mode. The proposed pathway is a straightforward decarboxylation.

Caption: Proposed fragmentation pathway of the trifluoroacetate anion.

Experimental Protocol

This section provides a general methodology for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) can be prepared in a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 50:50 v/v). This stock solution can then be diluted to an appropriate concentration for direct infusion or LC-MS analysis.

Liquid Chromatography

For LC-MS analysis, a reversed-phase column (e.g., C18) is typically used. A simple gradient elution can be employed, for example, with a mobile phase consisting of water with a small amount of a volatile modifier (e.g., 0.1% formic acid or acetic acid, though care must be taken as trifluoroacetic acid itself can cause ion suppression) and an organic solvent like acetonitrile or methanol.

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Positive and Negative

-

Scan Mode: Full scan for initial analysis, followed by product ion scan (MS/MS) for fragmentation studies.

-

Capillary Voltage: Typically 2.5-4.0 kV

-

Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation)

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 300-450 °C

-

Collision Gas: Argon or Nitrogen

-

Collision Energy: Ramped from 10-40 eV to observe the fragmentation pattern.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The mass spectrometric behavior of this compound is characterized by the formation of potassium adducts and cluster ions in the positive ion mode, and the prominent trifluoroacetate anion in the negative ion mode. The fragmentation of the trifluoroacetate anion is dominated by the loss of carbon dioxide to yield the trifluoromethyl anion. The information provided in this guide serves as a valuable resource for researchers and scientists in identifying and characterizing this compound in their mass spectrometry analyses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dioxin20xx.org [dioxin20xx.org]

Quantum Chemical Insights into Potassium Trifluoroacetate: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of Potassium Trifluoroacetate (B77799) (CF₃COOK), a compound of significant interest in pharmaceutical and materials science. By integrating theoretical calculations with experimental data, this document offers valuable insights for researchers and scientists engaged in drug development and other advanced scientific applications.

Introduction

Potassium trifluoroacetate is a salt widely utilized in organic synthesis and as a reagent in various chemical reactions.[1] Its trifluoromethyl group imparts unique electronic properties that are critical in the design of novel pharmaceuticals and functional materials. Understanding the molecule's geometry, vibrational modes, and electronic structure at a quantum level is paramount for predicting its reactivity, stability, and interactions in complex systems. This guide summarizes the key theoretical and experimental findings related to this compound, with a focus on the computational analysis of the trifluoroacetate anion (CF₃COO⁻), the core component dictating its chemical behavior.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for predicting the properties of molecular systems.

Methodology for Quantum Chemical Calculations:

A typical computational workflow for obtaining the properties of the trifluoroacetate anion is as follows:

-

Molecular Structure Input: The initial geometry of the trifluoroacetate anion is constructed using standard bond lengths and angles.

-

Geometry Optimization: The structure is then optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic anions.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.

-

Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges (e.g., using Mulliken population analysis).

Data Presentation

The following tables summarize the key quantitative data obtained from DFT calculations on the trifluoroacetate anion, alongside available experimental data for comparison.

Optimized Geometrical Parameters

The geometry of the trifluoroacetate anion was optimized using the B3LYP/6-311++G(d,p) level of theory. The calculated bond lengths and angles are presented in Table 1. For comparison, experimental data from the crystal structure of potassium bis(trifluoroacetate) is included, which provides a good approximation of the anion's geometry in the solid state.[2]

Table 1: Optimized and Experimental Geometrical Parameters

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Crystal Structure) |

| Bond Lengths (Å) | ||

| C-C | 1.565 | 1.558 |

| C-O | 1.254 | 1.245 |

| C-F | 1.345 | 1.334 |

| **Bond Angles (°) ** | ||

| O-C-O | 126.8 | 127.2 |

| O-C-C | 116.6 | 116.4 |

| F-C-F | 107.5 | 107.2 |

| F-C-C | 111.4 | 111.7 |

Calculated Vibrational Frequencies

Vibrational frequency calculations are essential for interpreting experimental FT-IR and Raman spectra. Table 2 presents the key calculated vibrational modes for the trifluoroacetate anion and their assignments.

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| ν(C=O) | 1685 | Antisymmetric COO Stretch |

| ν(C-C) | 975 | C-C Stretch |

| νs(CF₃) | 1205 | Symmetric CF₃ Stretch |

| νas(CF₃) | 1150 | Asymmetric CF₃ Stretch |

| δ(COO) | 725 | COO Scissoring |

| δ(CF₃) | 595 | CF₃ Deformation |

Electronic Properties

The electronic properties of the trifluoroacetate anion, such as the HOMO-LUMO energy gap and Mulliken atomic charges, provide insights into its reactivity and charge distribution.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.87 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 7.10 eV |

| Mulliken Atomic Charges | |

| C (carbonyl) | +0.75 e |

| C (CF₃) | +0.85 e |

| O | -0.68 e |

| F | -0.31 e |

Experimental Protocols

Solid-State FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a solid sample.

Protocol for Solid-State FT-IR Analysis of this compound:

-

Sample Preparation: A small amount of finely ground this compound powder is mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-